![molecular formula C12H14BrNO4S B7556958 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as Boc-3-Br-Ph-Gly-OH and has a molecular weight of 383.31 g/mol.
Mécanisme D'action
The mechanism of action of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes and signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain and inflammation in animal models. These effects suggest that the compound may have potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, the compound has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One possible direction is to explore its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to understand the exact mechanism of action of the compound and to optimize its pharmacological properties. Another direction is to investigate the use of the compound as a tool for studying enzyme activity and signaling pathways. Overall, 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a promising compound that has the potential to contribute to various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 3-bromobenzenesulfonyl chloride with Boc-glycine in the presence of triethylamine. The resulting Boc-3-Br-Ph-Gly-OH is then purified using column chromatography. This synthesis method has been reported in several research papers and has been found to be efficient and reliable.
Applications De Recherche Scientifique
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity and has been tested against various cancer cell lines such as MCF-7, HCT-116, and A549. The compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO4S/c13-10-2-1-3-11(6-10)19(17,18)14(8-12(15)16)7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHSXAJCFFYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



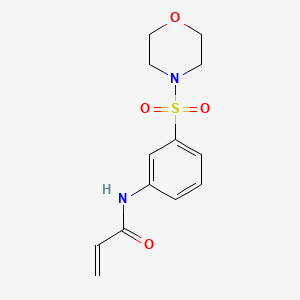
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)
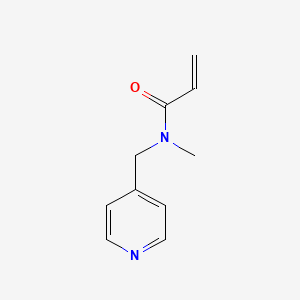
![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
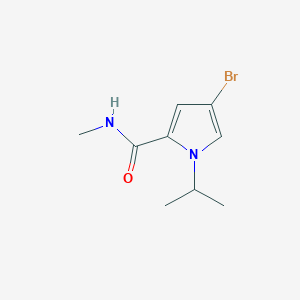
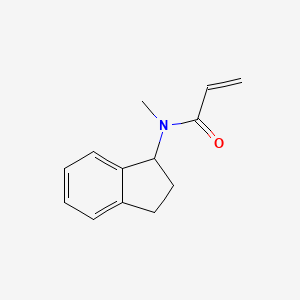

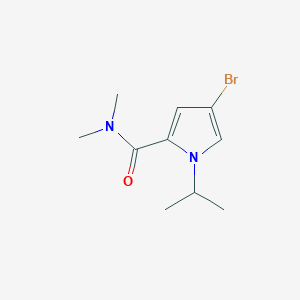
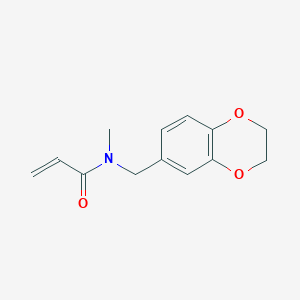
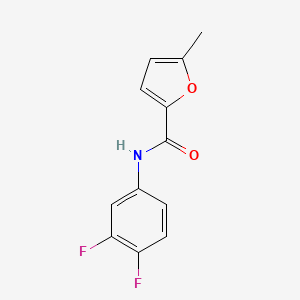
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)